iRGD peptide
Description
Historical Context and Initial Identification of iRGD Peptide
The journey of the this compound began with the pioneering work of Pasqualini and Ruoslahti. In 1996, they were developing a multitude of peptides that could home to tumor cells. nih.gov The prototypic this compound, with the amino acid sequence CRGDKGPDC, was originally identified through an in vivo screening of phage display libraries in tumor-bearing mice. wikipedia.org This screening process aimed to discover peptide sequences that could selectively target organs, and iRGD was found to not only home to tumors but also to spread extensively into the extravascular tumor tissue, a characteristic that set it apart from standard RGD peptides. wikipedia.org Further research identified other peptides with similar properties, such as CRGDRGPDC and CRGDKGPEC. nih.gov
Overview of this compound as a Cyclic Nonapeptide Motif
iRGD is classified as a cyclic nonapeptide, meaning it is composed of a nine-amino-acid sequence. wikipedia.orgmedchemexpress.com A defining feature of iRGD is the presence of the Arginine-Glycine-Aspartic acid (RGD) motif, which is known for its ability to bind to integrins, particularly αvβ3 and αvβ5, that are often overexpressed on the surface of tumor cells. wikipedia.orgnih.govmdpi.com
The peptide's mechanism involves a multi-step process. Initially, the RGD motif mediates the binding of iRGD to integrins on tumor endothelial cells. wikipedia.org Following this binding, a proteolytic cleavage event occurs, which exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K). wikipedia.orgacs.org This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor that triggers a transport pathway, enabling the peptide and any associated cargo to penetrate deeper into the tumor tissue. wikipedia.orgacs.org
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Full Name | CRGDKGPDC-(cys-cys bridge) Peptide |
| Common Name | iRGD (internalizing RGD) |
| CAS Number | 1392278-76-0 wikipedia.org |
| Molecular Formula | C35H57N13O14S2 nih.gov |
| Molar Mass | 948.04 g/mol wikipedia.org |
| Sequence | Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys medchemexpress.com |
| Classification | Cyclic Nonapeptide wikipedia.orgmedchemexpress.com |
| Key Motifs | RGD (Arginine-Glycine-Aspartic acid), CendR (C-end Rule) wikipedia.org |
| Primary Receptors | Integrins (αvβ3, αvβ5), Neuropilin-1 (NRP-1) wikipedia.orgnih.gov |
Significance of the Disulfide Bridge in this compound Architecture
The cyclic structure of the this compound is conferred by a disulfide bridge, a covalent bond formed between the thiol groups of the two cysteine residues at positions 1 and 9 of the peptide sequence. researchgate.netnih.govlifetein.com This cyclization is not merely a structural feature but is critical to the peptide's function.
The disulfide bond provides significant stability to the peptide's three-dimensional conformation. creative-proteomics.comresearchgate.net This rigid structure is essential for the precise presentation of the RGD motif, facilitating its effective binding to integrin receptors. creative-proteomics.com By reducing the conformational flexibility of the peptide, the disulfide bridge helps to lock it into an active conformation, which can enhance its binding affinity and selectivity for its target receptors. acs.org The stability conferred by the disulfide bond also plays a role in protecting the peptide from degradation. researchgate.net In essence, the disulfide bridge is a key architectural element that underpins the biological activity of the this compound. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C35H57N13O14S2 |
|---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40) |
InChI Key |
YHTTWXCDIRTOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Crgdkgpdc Cys Cys Bridge Peptide
Amino Acid Sequence and Cyclic Conformation via Cys1-Cys9 Disulfide Bridge
The primary structure of the iRGD peptide consists of a nine-amino-acid sequence: Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys. medchemexpress.com A critical feature of its architecture is the formation of a disulfide bridge between the thiol groups of the two cysteine residues located at positions 1 and 9 (Cys1 and Cys9). medchemexpress.comlifetein.comnih.gov This covalent bond creates a cyclic conformation, which is crucial for its stability and biological function. lifetein.com.cn The cyclization imparts a degree of rigidity to the peptide, which can enhance its binding affinity and selectivity for its receptors. lifetein.com.cn The synthesis of such disulfide-bridged peptides requires specific chemical strategies to ensure the correct formation of the cyclic structure. nih.govresearchgate.net
Identification and Role of the Arginine-Glycine-Aspartic Acid (RGD) Motif within the Peptide
Embedded within the cyclic structure is the well-characterized Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence. lifetein.comnih.govfrontiersin.org This motif is a known ligand for a class of cell surface receptors called integrins, particularly αv integrins such as αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells. nih.govwikipedia.orgresearchgate.net The RGD sequence is the primary determinant for the initial homing of the this compound to the tumor microenvironment. nih.govfrontiersin.orgwikipedia.org By binding to these integrins, the peptide is localized to the tumor site, initiating a multi-step process of tumor penetration. wikipedia.orgtargetmol.com
Characterization of the C-end Rule (CendR) Motif: CRGDK/R Sequence
A key feature that distinguishes iRGD from conventional RGD peptides is the presence of a cryptic C-end Rule (CendR) motif. mdpi.comnih.govfrontiersin.org This motif has the consensus sequence R/KXXR/K, where X represents any amino acid. nih.govfrontiersin.org In the intact this compound, this motif is not fully active. nih.govfrontiersin.org Following the initial binding to integrins via the RGD motif, the this compound undergoes proteolytic cleavage within the tumor microenvironment. mdpi.comnih.govfrontiersin.org This cleavage exposes a C-terminal arginine or lysine (B10760008) residue, activating the CendR motif (CRGDK/R). medchemexpress.comglpbio.commdpi.com The activated CendR motif then binds to a second receptor, neuropilin-1 (NRP-1), which is also overexpressed in many types of cancer cells. glpbio.commdpi.comnih.govfrontiersin.org This secondary interaction with NRP-1 is crucial for triggering an endocytic/exocytotic transport pathway that facilitates the penetration of the peptide, and any co-administered therapeutic agents, deep into the tumor tissue. nih.govfrontiersin.orgwikipedia.org
Conformational Analysis and Three-Dimensional Structure
Computational Modeling Approaches for Conformational Studies
Understanding the conformational landscape of cyclic peptides like iRGD is essential. foldingathome.orgresearchgate.net Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for investigating the potential conformations that a peptide can adopt in solution. foldingathome.orgresearchgate.net These simulations can provide insights into the flexibility and pre-organization of the peptide structure, which can influence its binding affinity for its receptors. foldingathome.org For cyclic RGD peptides, studies have shown that even slight modifications to the peptide sequence can significantly impact their conformational states and, consequently, their binding to integrins. researchgate.net
Molecular Dynamics Simulations in Receptor-Bound States
Molecular dynamics (MD) simulations are also employed to study the peptide's behavior when bound to its receptors, such as integrins and neuropilin-1. nih.govnih.govnih.govmdpi.com These simulations can reveal the specific interactions between the peptide and the receptor at an atomic level, including the hydrogen bonding patterns and the orientation of key amino acid residues in the binding pocket. nih.gov By simulating the peptide-receptor complex, researchers can gain a detailed understanding of the binding mechanism and the structural basis for the peptide's selectivity and affinity. For instance, MD simulations have been used to compare the binding of iRGD to different integrin subtypes, highlighting differences in the stability of the RGD motif's interactions. nih.gov Such studies are crucial for the rational design of more potent and selective peptide-based therapeutics.
Biomolecular Interactions and Receptor Binding Dynamics of Crgdkgpdc Cys Cys Bridge Peptide
Primary Receptor Binding: Alpha-v Integrins
The initial and essential step in the mechanism of the CRGDKGPDC peptide, also known as iRGD, is its recognition and binding to αv integrins. nih.gov Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell adhesion. wikipedia.orgnih.gov The binding of iRGD to these receptors is a prerequisite for its subsequent functions and is primarily mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence contained within the peptide's structure. nih.govnih.gov This interaction localizes the peptide to the surface of cells expressing these specific integrins, which are often upregulated on endothelial cells within the tumor vasculature. nih.gov This primary binding represents the tumor-homing phase of the peptide's action. nih.gov
The iRGD peptide exhibits a distinct binding profile across different αv integrin subtypes. It is known to bind to αvβ3 and αvβ5 integrins, and more recent studies have confirmed its interaction with the αvβ6 isoform as well. nih.govacs.org The peptide demonstrates a mid-to-low nanomolar potency for both αvβ3 and αvβ5 integrins. acs.org While it does bind to αvβ6, its affinity for this subtype is lower than for αvβ3 and αvβ5, as indicated by a higher IC₅₀ value in binding assays. nih.govacs.org This differential affinity is significant because these integrin subtypes can be overexpressed in various malignancies, contributing to tumor growth, migration, and invasion. nih.gov The ability of iRGD to target multiple αv integrins broadens its potential applicability.
Table 1: Relative Binding Affinity of iRGD for αv Integrin Subtypes
| Integrin Subtype | Relative Binding Affinity |
| αvβ3 | High |
| αvβ5 | High |
| αvβ6 | Moderate |
This table summarizes the relative binding affinity based on reported potency, where a higher affinity corresponds to a lower IC₅₀ value. nih.govacs.org
The recognition of integrins by the this compound is structurally governed by the canonical RGD motif. portlandpress.com This tripeptide sequence fits into a binding pocket located at the interface of the αv and β subunits of the integrin heterodimer. nih.govyoutube.com The interaction is stabilized by specific molecular contacts: the carboxyl group of the aspartic acid (D) residue in the RGD motif coordinates with a divalent cation, typically Mg²⁺, within the Metal Ion-Dependent Adhesion Site (MIDAS) of the β subunit. nih.gov Concurrently, the guanidinium (B1211019) group of the arginine (R) residue forms a salt bridge with a conserved aspartic acid residue on the propeller domain of the αv subunit. nih.gov
The specificity and affinity for different integrin subtypes are not determined by the RGD sequence alone but are significantly influenced by the conformation of the peptide backbone and the amino acids flanking the RGD motif. nih.govportlandpress.com Molecular dynamics simulations suggest that iRGD adopts a compact, horseshoe-like shape when bound to integrins. nih.gov This conformation allows the peptide to fit effectively into the binding clefts of αvβ3 and αvβ5. nih.gov The observed selectivity trend (αvβ3 ≥ αvβ5 > αvβ6) is attributed to subtle differences in the amino acid composition of the binding pockets among the β3, β5, and β6 subunits, which creates different steric and electrostatic environments. nih.gov
Proteolytic Processing and CendR Motif Exposure
Following the primary binding to αv integrins, the this compound undergoes a critical activation step involving proteolytic cleavage. nih.govnih.govmedchemexpress.com This enzymatic processing is a key event that unmasks a cryptic functional motif within the peptide sequence, transitioning it from a purely integrin-binding ligand to a molecule with tissue-penetrating capabilities. nih.govnih.gov
Once iRGD is bound to the integrin on the cell surface, it becomes susceptible to enzymatic cleavage. nih.gov This proteolysis occurs specifically at the amide bond between the lysine (B10760008) (K) at position 5 and the glycine (B1666218) (G) at position 6 of the CRGDKGPDC sequence. nih.gov The cleavage results in the removal of the C-terminal GPDC portion of the peptide, thereby exposing a new C-terminus. This newly exposed sequence, CRGDK, is a specific recognition motif known as the C-end Rule or CendR motif. nih.govnih.gov The defining feature of a CendR motif is the R/KXXR/K pattern, which becomes active only when the C-terminal basic residue (lysine in this case) is exposed. nih.gov
The proteolytic activation of iRGD is not a random event but is facilitated by the specific conditions of the tumor microenvironment. nih.gov Solid tumors are often characterized by the active secretion of a variety of proteases into the extracellular matrix. nih.govnih.gov These enzymes, which are part of the complex tumor milieu, are responsible for cleaving the integrin-bound iRGD. nih.gov This dependence on tumor-associated proteases ensures that the activation of the peptide's penetrating function is largely restricted to the target tumor tissue, minimizing off-target effects. nih.gov
Secondary Receptor Interaction: Neuropilin-1 (NRP-1)
The exposure of the CendR motif (CRGDK) following proteolytic cleavage initiates the second phase of the peptide's mechanism: interaction with a secondary receptor, Neuropilin-1 (NRP-1). nih.govnih.govnih.gov NRP-1 is a transmembrane receptor that plays a significant role in angiogenesis and neuronal guidance and acts as a coreceptor for various growth factors. nih.govnih.gov
The binding of the newly exposed C-terminal lysine of the CendR motif to a specific binding pocket on NRP-1 is a critical interaction. nih.govnih.gov This secondary binding event triggers an active transport pathway, leading to the internalization of the peptide-receptor complex. nih.govnih.gov This NRP-1-dependent pathway is responsible for the remarkable ability of iRGD to penetrate deep into extravascular tumor tissue. nih.govnih.gov The interaction with NRP-1 functionally transforms the peptide from a cell-surface-bound ligand into a potent cell and tissue penetration-enhancing agent. nih.gov
Mechanism of CendR Motif Binding to NRP-1
The binding of the CRGDKGPDC peptide to NRP-1 is not a direct, initial event. Instead, it is the culmination of a sequential process that begins with the peptide's affinity for specific integrins. The Arg-Gly-Asp (RGD) sequence within the peptide first mediates binding to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor endothelial cells. wikipedia.orgspandidos-publications.com This initial binding is a crucial prerequisite for the subsequent steps.
Following the engagement with αv integrins, the CRGDKGPDC peptide undergoes proteolytic cleavage. spandidos-publications.comnih.gov This cleavage event is critical as it exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence R/KXXR/K. wikipedia.orgspandidos-publications.comnih.gov In the case of the cleaved iRGD, this results in the exposure of the CRGDK sequence. nih.gov The now-exposed C-terminal arginine or lysine residue of the CendR motif is essential for binding to NRP-1. pnas.orgwikipedia.org Blocking this C-terminal residue has been shown to prevent internalization. acs.orgacs.org
The binding of the CendR motif to the b1 domain of NRP-1 is a specific and high-affinity interaction. nih.govpnas.org The cleaved CRGDK fragment exhibits a significantly higher binding affinity for NRP-1 compared to its affinity for integrins. nih.gov Molecular modeling studies have revealed that the stability of this complex is largely due to the formation of a specific pattern of hydrogen bonds between the peptide's C-terminus and residues within a loop of the NRP-1 receptor. nih.govacs.org This interaction anchors the C-terminal arginine of the peptide into the binding pocket of NRP-1. acs.org
Table 1: Key Molecular Interactions in CendR Motif Binding to NRP-1
| Interacting Molecule | Binding Partner | Key Interaction Details | Reference |
|---|---|---|---|
| CRGDKGPDC (iRGD) | αvβ3 and αvβ5 Integrins | Initial binding mediated by the RGD sequence. | wikipedia.orgspandidos-publications.com |
| Cleaved iRGD (exposing CRGDK) | Neuropilin-1 (NRP-1) | High-affinity binding of the CendR motif to the b1 domain of NRP-1. | nih.govpnas.orgnih.gov |
| C-terminal Arginine of CendR | NRP-1 Binding Pocket | Anchoring of the peptide via hydrogen bonds. | acs.org |
Functional Consequences of NRP-1 Engagement
The engagement of the CendR motif with NRP-1 triggers a cascade of significant functional events, most notably the activation of an endocytotic/exocytotic transport pathway. wikipedia.org This process, often referred to as the CendR pathway, facilitates the internalization of the peptide-receptor complex. nih.govwikipedia.org This internalization is an active transport process that requires energy and is distinct from other known endocytosis pathways, though it shares similarities with macropinocytosis. wikipedia.orgnih.gov
A primary consequence of this NRP-1-mediated internalization is the increased permeability of the vasculature and enhanced penetration into the surrounding tissue parenchyma. wikipedia.orgwikipedia.org This effect is not limited to the peptide itself; co-administered substances, such as anticancer drugs, can also leverage this pathway to gain deeper access into tumor tissues. wikipedia.orgnih.gov The this compound has been shown to increase the accumulation and penetration of a variety of therapeutic agents, including small molecules and nanoparticles, into tumors. wikipedia.org
Furthermore, the interaction between the CendR motif and NRP-1 can influence cell behavior. In vitro studies have demonstrated that iRGD can inhibit tumor cell migration and induce chemorepulsion in a manner that is dependent on both the CendR motif and NRP-1. nih.govnih.gov This interaction can lead to a dramatic collapse of cellular processes and partial cell detachment. nih.gov The anti-metastatic effects of iRGD are attributed to this NRP-binding CendR motif, rather than the integrin-binding RGD motif. nih.gov
Table 2: Functional Outcomes of CRGDKGPDC-NRP-1 Engagement
| Functional Consequence | Mediating Motif | Cellular/Tissue Effect | Reference |
|---|---|---|---|
| Activation of CendR Pathway | CendR (CRGDK) | Triggers endocytosis/exocytosis, leading to internalization. | wikipedia.orgwikipedia.org |
| Increased Tissue Penetration | CendR (CRGDK) | Enhances vascular permeability and deep tissue access for the peptide and co-administered agents. | wikipedia.orgnih.gov |
| Inhibition of Cell Migration | CendR (CRGDK) | Causes chemorepulsion and inhibits tumor cell migration. | nih.govnih.gov |
| Anti-Metastatic Effects | CendR (CRGDK) | Reduces spontaneous metastasis. | nih.gov |
Mechanistic Insights into Tissue Penetration and Transport Mediated by Crgdkgpdc Cys Cys Bridge Peptide
The CendR Pathway Activation and Trans-Tissue Transport Mechanism
The ability of the CRGDKGPDC peptide to achieve deep tissue penetration hinges on a specialized mechanism known as the C-end Rule (CendR) pathway. This process can be dissected into a sequential, three-step activation cascade that ensures tumor-specific activity. wikipedia.orgnih.gov
First, the peptide initiates its journey by homing to the tumor vasculature. wikipedia.org This is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within its sequence. nih.gov The RGD sequence serves as a ligand, binding with high affinity to αv integrins (specifically αvβ3 and αvβ5), which are proteins significantly overexpressed on the surface of tumor endothelial cells compared to the vasculature of normal tissues. nih.govnih.gov This binding effectively anchors the peptide to the tumor site.
The second critical step is a proteolytic cleavage event that occurs within the tumor microenvironment. nih.govmedchemexpress.com Tumor-associated proteases cleave the peptide, a process that exposes a previously cryptic C-terminal sequence: CRGDK. nih.govacs.org This newly exposed fragment is a potent CendR motif (consensus sequence R/KXXR/K). wikipedia.org
Finally, the exposed CendR motif is now free to bind to its primary receptor, Neuropilin-1 (NRP-1), a transmembrane glycoprotein (B1211001) that is also upregulated in many types of tumor cells and tumor-associated blood vessels. nih.govnih.govresearchgate.net The interaction between the CRGDK motif and NRP-1 is the pivotal trigger that activates a bulk transport pathway, facilitating the movement of the peptide and any associated cargo from the blood vessels, across the endothelial barrier, and deep into the extravascular tumor tissue. wikipedia.orgresearchgate.net This shift in binding affinity, from integrins to a much stronger interaction with NRP-1, is what drives the tissue penetration cascade. nih.govmdpi.com
Table 1: Key Molecular Players in the CendR Pathway Activation by CRGDKGPDC
| Molecule Type | Name(s) | Location | Role in Pathway |
|---|---|---|---|
| Peptide Motif | RGD (Arg-Gly-Asp) | Within intact CRGDKGPDC | Initial binding to tumor vasculature |
| Peptide Motif | CendR (CRGDK) | Exposed after cleavage | Binds to NRP-1 to trigger penetration |
| Receptor | αvβ3, αvβ5 Integrins | Tumor endothelial cells | Primary docking site for the peptide |
| Receptor | Neuropilin-1 (NRP-1) | Tumor cells & endothelium | Mediates internalization and transport |
| Enzyme | Tumor-associated proteases | Tumor microenvironment | Cleaves peptide to expose CendR motif |
Cellular Internalization Processes: Endocytosis and Exocytosis
Once the CRGDKGPDC peptide's CendR motif binds to Neuropilin-1, it initiates a rapid and active process of cellular internalization. nih.gov This NRP-1-dependent uptake mechanism is a specialized form of endocytosis, a process where the cell membrane engulfs substances to bring them inside. researchgate.netresearchgate.net Research indicates that this CendR-activated pathway is distinct from more common endocytic routes that involve proteins like clathrin, caveolin, or dynamin. nih.govresearchgate.net Instead, it appears to function as a unique, receptor-mediated bulk transport system that has been likened to macropinocytosis, but with the crucial difference of being highly specific and triggered by the NRP-1 interaction. nih.govresearchgate.net
The journey of the peptide doesn't necessarily end within the first cell it encounters. The CendR pathway facilitates a trans-tissue transport route, which involves both endocytosis and exocytosis. wikipedia.orgnih.gov After being internalized by an endothelial cell or a tumor cell on the periphery, the peptide and its cargo can be transported across the cell and released on the other side via exocytosis. This process allows the peptide to move from cell to cell, creating a transiently permeable route deep into the tumor mass. wikipedia.org This active transport across cellular layers is what enables systemically administered drugs co-injected with the peptide to bypass the physical barriers of the dense tumor stroma and reach cancer cells far from the nearest blood vessel. nih.gov
Synthetic Methodologies and Chemical Modifications of Crgdkgpdc Cys Cys Bridge Peptide
Solid-Phase Peptide Synthesis (SPPS) Strategies for iRGD Peptide
The primary method for producing the this compound is Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.comgyrosproteintechnologies.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of iRGD. nih.gov
The general workflow of SPPS for the this compound involves:
Resin Attachment: The C-terminal amino acid (cysteine) is attached to a suitable resin, such as Rink amide resin. nih.govnih.gov
Stepwise Amino Acid Coupling: The subsequent amino acids in the sequence are added one by one. Each cycle of amino acid addition involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. pacific.edu
Side-Chain Protection: The reactive side chains of certain amino acids are protected with temporary protecting groups (e.g., Pbf for Arginine, OtBu for Aspartic Acid, and Boc for Lysine) to prevent unwanted side reactions during synthesis. nih.govnih.gov The cysteine residues are often protected with an acid-cleavable group like trityl (Trt) or an acetamidomethyl (Acm) group, which can be selectively removed for disulfide bond formation. nih.gov
Cleavage and Deprotection: Once the entire peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). nih.govnih.gov
| Synthesis Step | Description | Key Reagents |
| Resin Loading | Attachment of the first amino acid (C-terminal) to the solid support. | Rink Amide Resin, Fmoc-Cys(Trt)-OH |
| Deprotection | Removal of the Fmoc protecting group from the N-terminus. | Piperidine in DMF |
| Coupling | Formation of the peptide bond between the free N-terminus and the next amino acid. | HBTU, HOBt, DIEA |
| Cleavage | Release of the synthesized peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic Acid (TFA) |
Disulfide Bond Formation Techniques
The formation of the disulfide bridge between the two cysteine residues is a critical step that confers the cyclic structure to the this compound, which is essential for its biological activity. nih.gov This cyclization can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution.
On-Resin Cyclization: This is a frequently used method where the disulfide bond is formed before the peptide is cleaved from the resin. nih.govnih.gov A common approach involves the use of an oxidizing agent, such as thallium(III) trifluoroacetate, to facilitate the formation of the disulfide bridge between the two cysteine residues. researchgate.netnih.gov This method can be advantageous as it can minimize intermolecular side reactions. researchgate.net
Bis-protection Strategies: To control the formation of the disulfide bond, different protecting groups can be used for the two cysteine residues. For instance, one cysteine can be protected with a trityl (Trt) group, which is removed during the final cleavage from the resin, while the other is protected with an acetamidomethyl (Acm) group. The Acm group is stable to TFA and can be selectively removed later in the synthesis to allow for directed disulfide bond formation.
Strategies for Peptide Conjugation and Derivatization
To enhance its utility in research, the this compound is often conjugated to other molecules, such as fluorescent dyes, drug molecules, or nanoparticles. nih.govnih.gov These modifications are typically achieved by introducing specific functional groups onto the peptide.
Introduction of External Cysteine Residues for Thiol Linkage
A common strategy for site-specific conjugation is to introduce an additional cysteine residue at the N-terminus or C-terminus of the this compound. nih.govnih.gov The free thiol group of this external cysteine can then be used as a handle for conjugation with other molecules containing a thiol-reactive group, such as a maleimide (B117702). nih.govnih.gov This approach allows for precise control over the location of the conjugation, preserving the integrity of the cyclic RGD motif essential for receptor binding. nih.gov
Maleimidohexanoic Acid and Npys Activation for Bioconjugation
Maleimidohexanoic Acid: 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MHS) is a heterobifunctional crosslinker commonly used for bioconjugation. researchgate.netnih.gov The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the N-terminus of the this compound or the side chain of a lysine (B10760008) residue. The maleimide group on the other end of the linker is then available to react specifically with a thiol group, for example, from an introduced external cysteine residue on another molecule. nih.govresearchgate.net
Npys Activation: The 3-nitro-2-pyridinesulfenyl (Npys) group can be used to activate a thiol group on a peptide. The Npys-protected cysteine can then react with another free thiol under mild conditions to form a disulfide bond, providing another method for conjugating the this compound to other molecules.
Design and Synthesis of this compound Analogs and Bioconjugates for Research Applications
The versatility of the this compound has led to the design and synthesis of numerous analogs and bioconjugates for a wide range of research applications, particularly in the field of targeted therapy and molecular imaging. nih.govnih.gov
Cyclization and Backbone Modifications for Enhanced Stability and Affinity
The cyclic nature of the CRGDKGPDC peptide, conferred by a disulfide bridge between its two cysteine residues (Cys1 and Cys9), is a key structural feature that enhances its stability and binding properties compared to linear RGD peptides. nih.govwikipedia.org
Key Research Findings:
Improved Stability and Affinity: Linear RGD peptides often suffer from low binding affinity and are rapidly degraded. wikipedia.org Cyclization pre-organizes the peptide into a more rigid conformation. nih.gov This structural constraint reduces the entropic penalty upon binding to its receptor, leading to a higher binding affinity. nih.gov Molecular dynamics simulations have confirmed that cyclic RGD peptides have a more stable configuration when binding to integrins compared to their linear counterparts. nih.gov The cyclic structure also protects against degradation, particularly at the susceptible aspartic acid residue. wikipedia.org
Enhanced Selectivity: The conformation imposed by cyclization can improve the peptide's selectivity for specific integrin subtypes. wikipedia.org For instance, a bent conformation of the RGD sequence, favored in certain cyclic structures, fits the αVβ3 integrin better than the αIIbβ3 receptor, thereby increasing selectivity. acs.org
Alternative Cyclization Chemistries: While the native CRGDKGPDC utilizes a disulfide bridge, other chemical methods can be used to cyclize peptides, potentially offering improved stability over the disulfide bond, which can be reduced in vivo. nih.gov Alternative strategies include using thioether linkages or rigid aromatic ring linkers. wikipedia.org Research on other peptides has shown that changing the cyclization chemistry can significantly impact binding activity. For example, a DFBP-cyclized peptide analog showed a dramatically higher binding activity compared to its disulfide-cyclized counterpart. nih.gov
Backbone Modifications: Beyond cyclization, other backbone modifications like N-methylation (the addition of a methyl group to a backbone amide nitrogen) can further enhance peptide properties. N-methylation can increase proteolytic stability and membrane permeability. nih.gov It can also affect the peptide's conformation, potency, and receptor selectivity. nih.govresearchgate.net
| Modification Strategy | Rationale | Effect on Properties | Example/Finding |
| Cyclization (Disulfide Bridge) | Pre-organize peptide conformation; protect from proteolysis. | Increases binding affinity, stability, and receptor selectivity. nih.govwikipedia.org | Cyclic RGD peptides show higher binding energy and are harder to dissociate from integrin αvβ3 than linear versions. nih.gov |
| Alternative Cyclization | Provide more stable linkages than disulfide bonds. | Can further enhance binding affinity and stability. nih.gov | A DFBP-cyclized M2pep(RY) analog exhibited an ~18-fold higher binding activity than the disulfide-cyclized version. nih.gov |
| N-methylation | Increase proteolytic stability and membrane permeability. | Can improve bioavailability and modulate receptor selectivity. nih.govresearchgate.net | The N-methylated cyclic peptide cilengitide (B523762) shows high affinity for integrins αvβ3 and αvβ5. acs.org |
Preclinical Research Applications of Crgdkgpdc Cys Cys Bridge Peptide in Experimental Systems
Role in Enhanced Delivery of Research Agents to Experimental Tumors
The ability of the iRGD peptide to increase the permeability of tumor vasculature and parenchyma has been leveraged to improve the delivery of a wide range of research agents into experimental tumors. nih.govnih.gov This enhancement is not limited to agents covalently conjugated to iRGD; co-administration has also proven effective in increasing the accumulation of various molecules within the tumor microenvironment. mdpi.com
Facilitation of Small Molecule Penetration in Tumor Models
The dense stroma and high interstitial fluid pressure characteristic of many solid tumors present significant barriers to the penetration of small molecule drugs. nih.gov The this compound has been shown to modify the tumor microenvironment to increase the diffusion and penetration of co-administered small molecule chemotherapeutics. nih.gov For instance, studies have demonstrated that co-administration of iRGD can enhance the efficacy of drugs like doxorubicin (B1662922) and gemcitabine (B846) in various preclinical cancer models. mdpi.comresearchgate.net This improved penetration leads to higher intratumoral drug concentrations, potentially enhancing the therapeutic effect. nih.gov
Table 1: Selected Studies on iRGD-Facilitated Small Molecule Delivery
| Small Molecule Agent | Cancer Model | Key Finding | Reference |
| Doxorubicin | Breast Cancer | Co-administration with iRGD enhanced tumor penetration and therapeutic efficacy. | mdpi.com |
| Gemcitabine | Pancreatic Cancer | Co-administration with iRGD improved anti-cancer efficacy in a murine model with NRP-1 overexpression. | mdpi.com |
| 5-Fluorouracil (B62378) (5-FU) | Gastric Cancer | iRGD enhanced the chemotherapeutic efficacy of 5-FU on gastric cancer cells via NRP-1. | medchemexpress.com |
Augmentation of Nanoparticle Accumulation and Distribution in Experimental Tumors
Nanoparticles hold great promise as drug delivery vehicles, but their efficient accumulation and deep distribution within solid tumors remain challenging. nih.gov Functionalizing nanoparticles with the this compound has been demonstrated to significantly improve their ability to home to and penetrate tumor tissue. nih.govnih.gov This is attributed to the peptide's ability to mediate binding to tumor vasculature and subsequently trigger an active transport pathway into the tumor parenchyma. nih.gov Studies have shown that iRGD-conjugated nanoparticles exhibit several-fold higher accumulation in tumors compared to their non-targeted counterparts. nih.gov For example, in a colon cancer model, iRGD-functionalized PEGylated nanoparticles showed enhanced tumor accumulation and cellular uptake by Colon-26 cells. nih.gov Similarly, in breast cancer models, iRGD-coated nanoparticles were shown to reduce experimental metastasis in the brain by strongly inhibiting tumor progression when administered in the early stages. springermedizin.de
Table 2: Examples of iRGD-Enhanced Nanoparticle Delivery in Preclinical Models
| Nanoparticle System | Cancer Model | Outcome of iRGD Functionalization | Reference |
| PEGylated Nanoparticles | Colon Cancer (Colon-26) | Facilitated tumor accumulation and cellular uptake. | nih.gov |
| Polymeric Nanoparticles | Breast Cancer | Reduced experimental brain metastasis. | springermedizin.de |
| Doxorubicin-Polymeric NPs | Not Specified | Effective tumor penetration and anti-angiogenic effect. | mdpi.com |
| Exosomes | Breast Cancer (MDA-MB-231) | ~3-fold increase in uptake in cultured cells. | nih.gov |
Improvement of Therapeutic Antibody Delivery in Preclinical Models
The large size of therapeutic antibodies can limit their penetration into solid tumors, thereby reducing their efficacy. The this compound has been investigated as a means to overcome this limitation. By co-administration or conjugation, iRGD can enhance the extravasation and distribution of therapeutic antibodies within the tumor mass. This approach has the potential to improve the therapeutic window of antibody-based cancer therapies by increasing their concentration at the target site.
Application in Nucleic Acid (e.g., siRNA) Delivery Systems for Experimental Gene Modulation
The delivery of nucleic acids, such as small interfering RNA (siRNA), for therapeutic gene silencing in tumors is hampered by poor cellular uptake and instability. nih.gov The this compound has been incorporated into delivery systems to facilitate the targeted delivery of siRNA to cancer cells. acs.org For instance, one study demonstrated that iRGD-conjugated nanoparticles carrying siRNA against survivin resulted in an approximately 3-fold increase in siRNA content within the tumor in a PC3 prostate cancer xenograft model, leading to a correspondingly greater knockdown of the target protein. nih.gov This highlights the potential of iRGD to enhance the efficacy of gene-based therapies in a preclinical setting.
Intrinsic Biological Effects of this compound in Cellular and Animal Models
Beyond its role as a delivery vehicle, the this compound itself has been shown to exert direct biological effects on tumor cells, particularly in relation to their migratory and invasive properties. nih.govnih.gov These effects are primarily mediated through the CendR motif's interaction with NRP-1. nih.gov
Influence on Tumor Cell Migration and Invasion in vitro
Several in vitro studies have demonstrated that the this compound can inhibit the migration and invasion of various cancer cell lines. nih.govacs.org This anti-migratory effect is dependent on the CendR motif and its binding to NRP-1. nih.gov In Transwell assays, iRGD has been shown to significantly inhibit the random migration of prostate cancer cells. nih.gov Live-cell imaging has further revealed that iRGD can induce the collapse of cellular processes and cause chemorepulsion, leading to the retraction of migrating tumor cells. nih.gov This suggests that iRGD may have intrinsic anti-metastatic properties, a finding that is significant given the concern that agents targeting cell adhesion could potentially enhance metastasis. nih.gov Research has shown that iRGD's interaction with fibronectin can influence these effects, suggesting a role for the peptide in the functional regulation of integrins. nih.gov
Table 3: In Vitro Effects of iRGD on Tumor Cell Motility
| Cell Line | Assay | Effect of iRGD | Key Mechanistic Insight | Reference |
| LM-PmC (Prostate Cancer) | Transwell Assay | Significant inhibition of random migration. | Effect is CendR- and NRP-1-dependent. | nih.gov |
| GFP-PC-3 (Prostate Cancer) | Transwell Assay | Significant inhibition of random migration. | Effect is blocked by an anti-NRP-1 antibody. | nih.gov |
| Not Specified | Live Cell Imaging | Induced collapse of cellular processes and chemorepulsion. | Provided cues for retraction of cellular protrusions. | nih.gov |
Modulation of Membrane Permeability in Experimental Cell Lines
The this compound is a notable cell-penetrating peptide (CPP) that significantly enhances membrane permeability in a targeted manner. mdpi.comnih.gov Its unique mechanism allows it to increase the permeability of tumor blood vessels and facilitate entry into tumor cells. mdpi.comnih.gov This process is initiated by the binding of the RGD sequence to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells. spandidos-publications.commdpi.com Following this initial binding, the peptide is cleaved by proteases in the tumor microenvironment. nih.govmdpi.com This cleavage exposes a C-terminal CendR motif (R/KXXR/K), which then interacts with neuropilin-1 (NRP-1) and neuropilin-2 (NRP-2). nih.govnih.gov The binding to NRP-1 is crucial as it activates an endocytic pathway, effectively increasing the transport of the peptide and its cargo across the cell membrane and deep into the tumor tissue. frontiersin.orgmdpi.com This NRP-1-dependent transport system is a form of bulk transport, allowing for the internalization of not just the peptide itself but also co-administered therapeutic agents. frontiersin.org Studies have shown that this enhanced permeability is not a generalized effect on all tissues but is specific to the tumor microenvironment where its receptors are expressed. spandidos-publications.com The ability of iRGD to modulate membrane permeability has been observed in various experimental cell lines, including breast cancer and pancreatic cancer cells. nih.govnih.gov
Table 1: Key Molecular Interactions in iRGD-Mediated Permeability
| Step | Interacting Molecules | Cellular Location | Outcome |
|---|---|---|---|
| 1. Homing | iRGD (RGD motif) & αvβ3/αvβ5 Integrins | Tumor endothelial and tumor cell surface | Peptide accumulates at the tumor site. spandidos-publications.comnih.gov |
| 2. Activation | iRGD & Tumor-associated proteases | Cell surface in tumor microenvironment | Cleavage exposes the CendR motif. nih.govmdpi.com |
| 3. Penetration | Cleaved iRGD (CendR motif) & Neuropilin-1 (NRP-1) | Tumor endothelial and tumor cell surface | Triggers endocytosis and tissue penetration. frontiersin.orgmdpi.com |
Investigating Direct Anti-Proliferative or Apoptotic Effects in Model Systems
While the primary application of iRGD in preclinical research is to enhance the delivery of other therapeutic agents, some studies have investigated its direct effects on cancer cells. The this compound itself generally does not affect cell survival. spandidos-publications.com However, its interaction with cellular receptors can, in some contexts, influence cell behavior. For instance, the binding of the CendR motif to NRP-1 has been linked to intrinsic cytotoxic effects. acs.org
Research has demonstrated that iRGD can induce apoptosis in certain cancer cell lines. For example, when conjugated with thymosin alpha 1, the resulting Tα1-iRGD compound significantly inhibited the growth of MCF-7 breast cancer cells and induced apoptosis. nih.gov This effect was associated with the upregulation of pro-apoptotic proteins like Bax and caspase 9. nih.gov Similarly, when combined with other anticancer agents like doxorubicin (DOX) and sorafenib (B1663141) (SOR) in nanoparticles, the iRGD-targeted formulation showed increased synergistic cytotoxicity and a higher apoptosis rate in HepG2 cells. nih.gov Another study showed that iRGD could potentiate the anticancer effect of 5-fluorouracil (5-FU) on gastric cancer cells, leading to weakened cell viability and proliferation. nih.gov Furthermore, iRGD has been shown to promote radiation-induced apoptosis in vitro in breast cancer multicellular tumor spheroids (MCTS). researchgate.net
It is important to note that many studies report that antagonists of the VEGF/NRP-1 interaction, which iRGD can be considered, often have little direct impact on endothelial or tumor cell proliferation in in vitro settings. researchgate.net The primary anti-tumor activity observed in many experimental systems is often attributed to the enhanced delivery of a conjugated or co-administered cytotoxic drug rather than a direct, standalone effect of the this compound. nih.govdovepress.com
Table 2: Summary of iRGD's Direct Effects in Experimental Models
| Experimental System | Observation | Associated Mechanism (if reported) |
|---|---|---|
| MCF-7 Breast Cancer Cells (with Tα1) | Inhibition of cell growth, induction of apoptosis. nih.gov | Upregulation of Bax and caspase 9. nih.gov |
| HepG2 Cells (with DOX+SOR NPs) | Increased synergistic cytotoxicity and apoptosis. nih.gov | Mediated by iRGD interaction with αVβ integrin. nih.gov |
| Gastric Cancer Cells (with 5-FU) | Weakened cell viability, proliferation, migration, and invasion. nih.gov | Potentiation of 5-FU's anticancer effect through NRP1. nih.gov |
| 4T1 Breast Cancer MCTS (with IR) | Promoted IR-induced apoptosis. researchgate.net | Not specified. |
| General Tumor Models | Inhibition of tumor metastasis. spandidos-publications.com | Not specified. |
Applications in Experimental Imaging Modalities
The tumor-homing and penetrating properties of the this compound make it a valuable tool for enhancing the delivery of imaging agents, thereby improving the sensitivity and specificity of various imaging modalities in preclinical settings. nih.govspandidos-publications.com
Optical Imaging Techniques Utilizing Labeled this compound
Optical imaging, which includes fluorescence and bioluminescence, is a powerful, noninvasive technique for real-time molecular imaging in preclinical research. nih.govyoutube.com The this compound can be conjugated to near-infrared (NIR) fluorescent dyes to create probes for tumor-targeted optical imaging. nih.gov
Studies have demonstrated that when iRGD is labeled with fluorescent dyes like IRDye® 800CW, the resulting conjugate shows significant accumulation in tumors in xenograft models, such as those using MDA-MB-435 tumor cells. nih.govresearchgate.net This allows for clear visualization of the tumor mass against the surrounding healthy tissue. The enhanced signal is a result of the iRGD's ability to not only target the tumor vasculature but also to penetrate deep into the tumor parenchyma, leading to a higher concentration of the imaging agent within the tumor. nih.govnih.gov This deep penetration provides a more comprehensive view of the tumor and its microenvironment compared to conventional RGD peptides, which tend to only accumulate in the tumor vasculature. nih.gov For instance, fluorescently labeled iRGD has been shown to be more efficient than conventional RGD peptides in optical imaging studies. nih.gov
Potential for PET/MRI Dual-Modality Imaging with this compound Conjugates
Dual-modality imaging, such as combining Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), offers the high sensitivity of PET with the high spatial resolution of MRI. nih.gov The this compound is a promising candidate for developing targeted probes for such hybrid imaging techniques. nih.gov
By conjugating iRGD to nanoparticles that incorporate both a PET radionuclide and an MRI contrast agent, it is possible to create a single probe for dual-modality imaging. For example, iRGD can be linked to iron oxide (IO) nanoparticles, which act as a T2-weighted MRI contrast agent. nih.gov These nanoparticles can also be chelated with a PET isotope, such as ⁶⁴Cu, via a chelator like DOTA. nih.gov Preclinical studies using such RGD-conjugated nanoparticles have successfully demonstrated integrin-specific delivery to tumors and have shown the feasibility of simultaneous PET and MRI of tumor integrin expression. nih.gov
Furthermore, iRGD analogs have been synthesized with chelators like DOTA, making them suitable for labeling with radionuclides for PET imaging, while also being conjugated to a NIR dye for optical imaging, thus creating a potential probe for dual PET/optical imaging. nih.gov Another approach involves iRGD-mediated liposomal nanoparticles containing agents for photoacoustic (PA) and ultrasound imaging, demonstrating the versatility of iRGD in creating multimodal probes for precision theranostics. researchgate.netscienceopen.com
Methodological Considerations in Preclinical Assessment (e.g., Tumor Volume Measurement in Xenografts)
In preclinical studies involving iRGD, particularly those using xenograft models, accurate and consistent methodological approaches are crucial for reliable data. A key aspect of these studies is the assessment of tumor growth, which is often monitored by measuring tumor volume over time.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of iRGD-based therapies. nih.gov For example, studies have used mouse models of breast cancer, lung cancer, and pancreatic cancer to assess the ability of iRGD to enhance drug delivery and inhibit tumor growth. nih.govnih.gov In these studies, tumor volume is typically measured at regular intervals using calipers. The volume is calculated using a standard formula, such as (length × width²) / 2. This data is then used to generate tumor growth curves, which provide a visual representation of the treatment's effectiveness over time.
When assessing the impact of iRGD, it is important to include appropriate control groups. These typically include a group receiving the therapeutic agent alone, a group receiving iRGD alone, and a control group receiving a placebo or vehicle. This allows researchers to distinguish the effect of the iRGD-enhanced therapy from the effects of the individual components. For instance, in a study evaluating paclitaxel-loaded PLGA nanoparticles co-administered with iRGD, the combined regimen was compared to free paclitaxel (B517696) and nanoparticles alone to demonstrate the enhanced antitumor effects. dovepress.com
Beyond tumor volume, other methodological considerations include the analysis of the tumor microenvironment post-treatment. This can involve histological analysis to assess tumor necrosis, apoptosis, and angiogenesis. nih.gov For example, staining for markers like Ki-67 can provide information on tumor cell proliferation. nih.gov These detailed analyses provide a more comprehensive understanding of the mechanisms behind the observed changes in tumor volume.
Future Directions and Emerging Research Avenues for Crgdkgpdc Cys Cys Bridge Peptide Research
Elucidating Undetected Affinities and Receptor Interactions in Pathological Contexts
The foundational mechanism of iRGD involves its RGD motif binding to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial and cancer cells. mdpi.comnih.gov This initial binding is followed by proteolytic cleavage, exposing a C-terminal CendR (C-end Rule) motif, CRGDK. nih.govacs.org This exposed motif then binds to Neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, which triggers a transport pathway enhancing tissue penetration. nih.govnih.gov
While the interaction with αvβ3/β5 integrins and NRP-1 is well-established, recent research has begun to uncover a more complex receptor profile. A significant finding is the newly detected affinity of iRGD for the αvβ6 integrin isoform. acs.orgnih.gov This is particularly intriguing as the αvβ6 isoform is known to be a key driver of cell growth, migration, and invasion in many aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC). acs.orgmdpi.com The discovery of this interaction opens up new questions and therapeutic possibilities, suggesting that iRGD's efficacy in certain cancers might be partly attributable to this previously unknown binding. acs.org
Future investigations must focus on systematically screening for other potential iRGD affinities. The peptide's activity could be influenced by interactions with different receptors or co-receptors that are uniquely expressed in various pathological contexts beyond cancer, such as in fibrotic diseases or during wound healing. mdpi.com Understanding the full spectrum of iRGD's molecular interactions is critical, as these affinities dictate its tissue-honing properties and biological effects. acs.org Research should explore how the expression levels of both primary (αv integrins, NRP-1) and secondary receptors in different patient populations and tumor types influence the peptide's transport efficiency. nih.govrsc.org
| Receptor | Role in iRGD Mechanism | Pathological Context | Research Implication |
| αvβ3/αvβ5 Integrins | Primary binding targets for the RGD motif, initiating tumor homing. mdpi.com | Overexpressed on tumor cells and tumor vasculature. nih.gov | Well-established; basis for initial tumor targeting. |
| Neuropilin-1 (NRP-1) | Binds the CendR motif after cleavage, mediating tissue penetration. nih.govnih.gov | Overexpressed in many tumor types and involved in angiogenesis. mdpi.comnih.gov | Key to the peptide's penetrating ability; a biomarker for patient selection. nih.govrsc.org |
| αvβ6 Integrin | Newly identified affinity. acs.org | Drives cell growth and migration in malignancies like PDAC. acs.orgmdpi.com | Suggests a broader mechanism of action and potential for targeting αvβ6-positive tumors. |
| Undetected Receptors | Potential undiscovered binding partners. | Various pathological states (e.g., fibrosis, inflammation). | Elucidating these could expand the therapeutic applications of iRGD beyond oncology. |
Optimization of iRGD Peptide Analogs for Refined Specificity and Enhanced Transport
The efficacy of the this compound is intrinsically linked to its amino acid sequence and cyclic structure, which protects it from enzymatic degradation. mdpi.com However, there is significant potential to engineer iRGD analogs with improved characteristics. The goal of such optimization is to fine-tune the peptide's binding selectivity for its target receptors, thereby enhancing its tumor-homing properties and transport efficiency while minimizing off-target effects. acs.org
One promising strategy involves targeted amino acid substitutions. For instance, molecular modeling studies suggest that replacing the Glycine (B1666218) at position 6 (Gly6) with other natural amino acids could modulate the peptide's affinity for different integrin isoforms. acs.org Because the Lysine (B10760008) at position 5 (Lys5) is crucial for the CendR sequence needed to interact with NRP-1, it can likely only be replaced by amino acids with similar properties, like arginine. acs.org This leaves other positions open for a focused chemical optimization campaign to create analogs with a refined selectivity profile. acs.org
Furthermore, creating bicyclic or multivalent versions of iRGD could significantly increase its binding affinity and ability to cross biological barriers. nih.gov Such structural modifications can lead to more potent and specific tumor penetration. nih.gov Researchers are also exploring the development of stapled peptides, where chemical linkers are used to lock the peptide into a specific conformation, potentially enhancing its stability and drug-like properties. nih.gov The synthesis and evaluation of new iRGD conjugates, for example, by adding imaging agents or linking them to other molecules, will continue to be a key area of research to explore their full potential in receptor targeting and drug delivery. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Amino Acid Substitution | Replace non-critical amino acids (e.g., Gly6) to alter receptor binding. acs.org | Analogs with higher affinity and selectivity for specific integrin isoforms (e.g., αvβ6). acs.orgnih.gov |
| Multivalency | Present multiple iRGD motifs on a single scaffold. | Increased avidity and enhanced binding to target cells, potentially improving transport across barriers. nih.gov |
| Structural Constraint (Stapled/Bicyclic Peptides) | Lock the peptide into its bioactive conformation. nih.gov | Improved stability against degradation and enhanced cell permeability. nih.govnih.gov |
| Chemical Conjugation | Attach functional moieties (e.g., imaging agents, other peptides). nih.gov | Creation of dual-modality agents for theranostics or conjugates with novel functions. nih.gov |
Integration with Advanced Nanotechnology for Targeted Experimental Delivery Platforms
A major avenue of iRGD research lies in its integration with nanotechnology to create sophisticated drug delivery systems. mdpi.com While iRGD can enhance the tumor accumulation of co-administered drugs, covalently conjugating it to nanocarriers offers a more robust platform for targeted therapy. nih.govnih.gov This approach leverages both the passive targeting of nanoparticles via the enhanced permeability and retention (EPR) effect and the active targeting and penetration mediated by the this compound. nih.gov
Researchers have successfully functionalized a wide array of nanoparticles with iRGD, including:
Liposomes: These lipid-based vesicles can be decorated with iRGD to enhance the delivery of encapsulated drugs like doxorubicin (B1662922). mdpi.com
Polymersomes: iRGD conjugation to these block copolymer vesicles has been shown to improve the intraperitoneal tumor delivery of agents like paclitaxel (B517696). nih.gov
Polymeric Micelles: iRGD-linked micelles have demonstrated high anti-tumor effects in brain cancer models by facilitating penetration of the blood-brain barrier (BBB). mdpi.com
Gold Nanoparticles (AuNPs): Co-administration of iRGD with a multistage system involving AuNPs showed higher tumor penetration and accumulation. acs.org
Exosomes: In a novel approach, iRGD was integrated into exosome membranes, leading to a significant increase in cancer cell uptake compared to non-conjugated exosomes. nih.gov
Quantum Dots (QDs): iRGD has been used to effectively transport QDs into cancer cells and three-dimensional tumor spheroids, highlighting its potential for targeted imaging. nih.gov
Future work will focus on developing more advanced, multi-functional nanoplatforms. This includes creating "smart" nanoparticles that respond to the tumor microenvironment (e.g., changes in pH or enzyme activity) to release their payload only after iRGD has guided them to the target site. acs.org The combination of iRGD's targeting capability with the versatility of nanotechnology provides a powerful strategy to overcome biological barriers and improve the therapeutic index of anticancer drugs. mdpi.comdovepress.com
| Nanocarrier | Drug/Payload Example | Key Finding |
| Liposomes | Doxorubicin (DOX) | iRGD conjugation allows for effective action on multiple targets. mdpi.com |
| Polymersomes | Paclitaxel (PTX) | iRGD functionalization increases tumor selectivity and therapeutic efficacy. nih.gov |
| Polymeric Micelles | Platinum-based chemotherapeutics | Actively internalized, showing high anti-tumor effect in glioblastoma models. mdpi.com |
| Exosomes | Doxorubicin (DOX) | iRGD-containing exosomes showed an ~3-fold uptake increase in breast cancer cells. nih.gov |
| Quantum Dots (QDs) | Imaging Agent | iRGD/QD assemblies showed high penetration ability in various cancer cell lines. nih.gov |
| Gold Nanoparticles (AuNPs) | Doxorubicin (DOX) | Co-administration with iRGD led to higher penetration and accumulation in tumors. acs.org |
Deeper Investigation into the Intracellular Signaling Pathways Triggered by this compound
While the extracellular pathway of iRGD—integrin binding, cleavage, and NRP-1 interaction—is relatively well-understood, the subsequent intracellular signaling events remain an area ripe for investigation. nih.govnih.gov Integrins are transmembrane receptors that connect the extracellular matrix to the cell's internal cytoskeleton, and their engagement can trigger a cascade of intracellular signals that regulate vital cell functions like motility, survival, and proliferation. nih.gov
Upon binding to integrins and NRP-1, iRGD likely influences several key signaling pathways:
Focal Adhesion Kinase (FAK): As a central molecule in integrin signaling, FAK activation is a probable downstream effect of iRGD binding, influencing cell migration and survival. nih.gov
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and is often linked to integrin-mediated signaling. nih.gov
VEGF/VEGFR2 Axis: Integrins are known to interact with the VEGF receptor system, which is critical for angiogenesis. iRGD's interaction with αvβ3 integrin may modulate this axis, potentially affecting tumor blood vessel formation. nih.gov
A particularly interesting finding is that iRGD can inhibit tumor cell migration and cause chemorepulsion in a CendR- and NRP-1-dependent manner. nih.gov This suggests that beyond being a simple delivery vehicle, the peptide itself has intrinsic bioactivity. It has been observed to induce the collapse of cellular processes, an effect that may be related to the regulation of fibronectin-binding integrins. nih.gov
Future research must employ advanced molecular and cellular biology techniques to map these signaling networks comprehensively. Understanding how iRGD modulates these pathways is essential for several reasons. It could reveal new therapeutic targets, explain some of the peptide's intrinsic anti-metastatic effects, and allow for the rational design of combination therapies that synergize with the cellular changes induced by iRGD. nih.govasc-abstracts.org For example, the peptide's ability to promote lymphocyte infiltration suggests it could modify the tumor immune microenvironment, paving a new avenue for combination with immunotherapies. nih.gov
Q & A
Q. What strategies validate the disulfide bridge’s role in vivo without confounding oxidative stress effects?
- Methodological Answer : Utilize knock-in animal models expressing redox-insensitive integrin mutants. Administer CRGDKGPDC via controlled-release hydrogels to maintain localized concentration. Monitor biodistribution using radiolabeled peptides and compare with linear analogs in metastasis or wound-healing assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
